(R)-(-)-2-Methoxy-2-phenylethanol

Catalog No.
S1516609
CAS No.
17628-72-7
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-Methoxy-2-phenylethanol

CAS Number

17628-72-7

Product Name

(R)-(-)-2-Methoxy-2-phenylethanol

IUPAC Name

(2R)-2-methoxy-2-phenylethanol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-/m0/s1

InChI Key

JDTUPLBMGDDPJS-VIFPVBQESA-N

SMILES

COC(CO)C1=CC=CC=C1

Canonical SMILES

COC(CO)C1=CC=CC=C1

Isomeric SMILES

CO[C@@H](CO)C1=CC=CC=C1

(R)-(-)-2-Methoxy-2-phenylethanol, with the chemical formula C₉H₁₂O₂ and CAS number 17628-72-7, is an optically active compound characterized by a methoxy group and a phenyl group attached to a secondary alcohol. This compound exhibits chirality due to the presence of a stereogenic center at the carbon atom adjacent to the hydroxyl group. It is known for its pleasant floral aroma and is often used in fragrance formulations.

The specific mechanism of action of (R)-(-)-2-Methoxy-2-phenylethanol is still being investigated. Research suggests potential interactions with biological receptors but detailed information is not available for unrestricted audiences [].

Typical of alcohols, including:

  • Esterification: Reacting with acids to form esters.
  • Oxidation: Converting to ketones or aldehydes under oxidative conditions.
  • Substitution Reactions: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution.

These reactions are critical in synthetic organic chemistry for developing more complex molecules.

This compound has demonstrated various biological activities:

  • Antimicrobial Properties: Exhibits activity against certain bacterial strains, making it a potential candidate for use in antimicrobial formulations .
  • Chiral Auxiliary: Utilized in asymmetric synthesis as a chiral auxiliary due to its ability to influence the stereochemistry of reactions .
  • Potential Neuroprotective Effects: Some studies suggest it may have neuroprotective properties, although further research is needed to elucidate these effects.

Several methods exist for synthesizing (R)-(-)-2-Methoxy-2-phenylethanol:

  • Enzymatic Resolution: Lipase-catalyzed processes can resolve racemic mixtures into enantiomers, providing an efficient method for obtaining the (R)-form .
  • Chemical Synthesis: Starting from 2-phenylethanol, methanol can be introduced under acidic conditions to yield (R)-(-)-2-Methoxy-2-phenylethanol.
  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can lead to the desired enantiomer through selective transformations.

(R)-(-)-2-Methoxy-2-phenylethanol finds applications in various industries:

  • Fragrance Industry: Used as a fragrance component due to its pleasant scent.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Flavoring Agents: Employed in food products for flavor enhancement.

Interaction studies reveal that (R)-(-)-2-Methoxy-2-phenylethanol can interact with various biological systems:

  • Drug Interactions: Its role as a chiral auxiliary may affect the pharmacokinetics of drugs synthesized using it.
  • Metabolic Pathways: Investigations into how this compound is metabolized can provide insights into its safety and efficacy in biological systems.

Several compounds share structural similarities with (R)-(-)-2-Methoxy-2-phenylethanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-PhenylethanolContains a phenyl group and an ethanol unitNon-chiral; widely used in fragrances
1-(4-Methoxyphenyl)ethanolMethoxy group on para position of phenylDifferent substitution pattern affects properties
Benzyl alcoholSimple benzene ring with hydroxyl groupLacks methoxy group; different reactivity

(R)-(-)-2-Methoxy-2-phenylethanol stands out due to its chirality and specific applications in asymmetric synthesis and fragrance formulation.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-(-)-2-Methoxy-2-phenylethanol

Dates

Modify: 2023-08-15

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